![molecular formula C11H15NO B13015426 3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13015426.png)
3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure consists of three rings, each containing four carbon atoms, forming a bicyclic system.
- The compound’s unique bridged structure makes it an interesting subject for study in materials science, drug discovery, and other fields .
3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide: is an organic compound with the molecular formula CHNO.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Used as a bioisostere for internal alkynes, tert-butyl groups, and mono-/1,4-disubstituted arenes in drug discovery.
Biology and Medicine: Investigated for its effects on molecular targets and pathways.
Materials Science: Explored in molecular rods, rotors, liquid crystals, and metal–organic frameworks.
Mechanism of Action
- The precise mechanism by which this compound exerts its effects remains an active area of research.
- Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
Uniqueness: Its bridged structure sets it apart from other compounds.
Similar Compounds: While not exhaustive, related systems include cubanes and higher bicycloalkanes.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C11H15NO/c12-8(13)9-4-11(5-9,6-9)10-1-7(2-10)3-10/h7H,1-6H2,(H2,12,13) |
InChI Key |
OYEQZPMQQBLAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)C34CC(C3)(C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


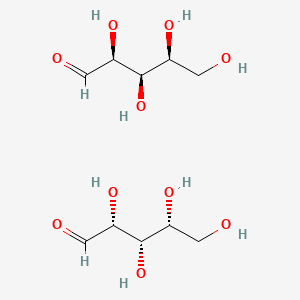
![3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid](/img/structure/B13015347.png)
![2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole](/img/structure/B13015354.png)
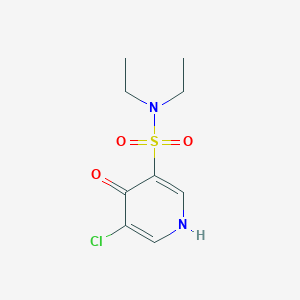

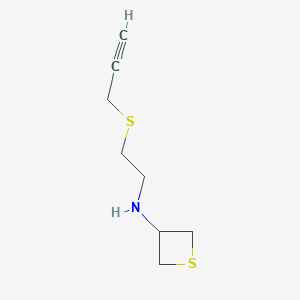
![5-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13015371.png)
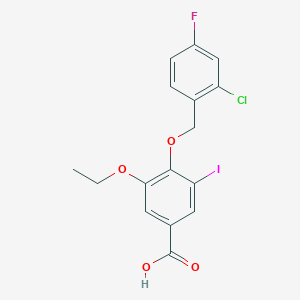
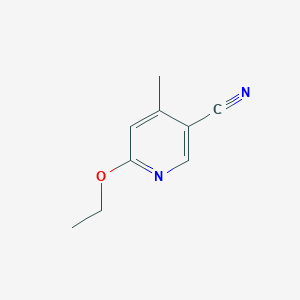
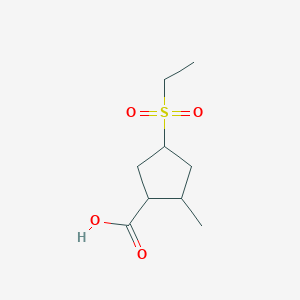
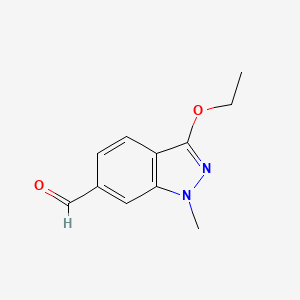

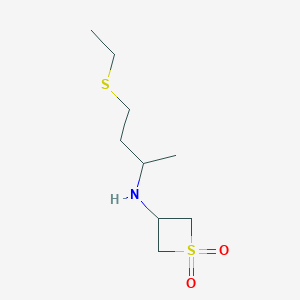
![{3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol](/img/structure/B13015415.png)
